molecular formula C20H34O5 B593213 (Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid CAS No. 214748-65-9

(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

Cat. No.: B593213
CAS No.: 214748-65-9
M. Wt: 354.5 g/mol
InChI Key: PXGPLTODNUVGFL-MTHXSQLBSA-N
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Properties

CAS No.

214748-65-9

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

IUPAC Name

7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/t15-,16+,17-,18+,19-/m1/s1

InChI Key

PXGPLTODNUVGFL-MTHXSQLBSA-N

SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O

Isomeric SMILES

CCCCC[C@H](C=C[C@H]1[C@@H](C[C@@H]([C@H]1CC=CCCCC(=O)O)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O

Synonyms

8-iso-15-epi PGF2α

Origin of Product

United States

Preparation Methods

The synthesis of (Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid involves the peroxidation of arachidonic acid, a polyunsaturated fatty acid. This process can be induced by free radicals, leading to the formation of isoprostanes. The synthetic route typically involves the use of gas chromatography-mass spectrometry (GC/MS) for quantitation and validation

Chemical Reactions Analysis

(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction is central to the formation of isoprostanes from arachidonic acid.

    Reduction: While less common, reduction reactions can modify the structure of isoprostanes, potentially altering their biological activity.

    Substitution: Specific conditions and reagents can facilitate substitution reactions, although these are less frequently studied in the context of isoprostanes.

Common reagents used in these reactions include free radicals for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions are different isoprostane isomers, each with unique biological activities .

Mechanism of Action

The mechanism of action of (Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid involves its interaction with specific molecular targets and pathways:

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